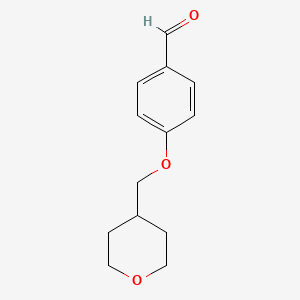

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

Beschreibung

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a para-substituted tetrahydro-2H-pyran-4-ylmethoxy group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol.

Eigenschaften

IUPAC Name |

4-(oxan-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,9,12H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPNXAROCAYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct O-Alkylation of Benzaldehyde Derivatives

Method Overview:

This classical approach involves the O-alkylation of 4-hydroxybenzaldehyde with a suitable tetrahydropyranyl (THP) protecting group precursor, typically tetrahydropyran-4-methanol or its derivatives.

- Starting Material: 4-Hydroxybenzaldehyde

- Reagents: Tetrahydropyran-4-methanol, acid catalyst (e.g., p-toluenesulfonic acid)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: Ambient temperature to reflux, with stirring

- Process:

- Mix 4-hydroxybenzaldehyde with tetrahydropyran-4-methanol.

- Add catalytic amount of acid to promote ester formation.

- Reflux the mixture for 1-4 hours.

- Purify via column chromatography or recrystallization.

- This method offers high selectivity and straightforward purification.

- The reaction time and temperature are optimized to prevent side reactions like polymerization.

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reflux time | 2 hours | 85-90% | |

| Solvent | DCM | - | - |

| Catalyst | p-TsOH | - | - |

One-Pot Multi-Component Synthesis Using Catalysts

Recent advances have demonstrated efficient one-pot syntheses employing nanocatalysts, such as layered double hydroxides (LDH) modified with copper iodide, which facilitate the simultaneous formation of the benzaldehyde derivative and the tetrahydropyranyl ether.

- Catalyst: LDH@PTRMS@NDBD@CuI nanocatalyst

- Reagents: 4-Hydroxybenzaldehyde, tetrahydropyran-4-methanol, aldehyde or ketone substrates

- Conditions: Solvent-free, 40°C, 5-minute reaction time

- Process:

- Combine reagents with the catalyst.

- Stir under solvent-free conditions.

- Isolate the product via filtration and recrystallization.

- High yields (up to 96%)

- Short reaction times

- Environmentally friendly (solvent-free)

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reaction time | 5 min | 94-96% | |

| Temperature | 40°C | - | - |

| Catalyst | LDH@PTRMS@NDBD@CuI | - | - |

Dehydration and Cyclization of Precursors

Alternative route involves synthesizing a tetrahydropyranyl intermediate from 4-hydroxybenzaldehyde followed by dehydration to form the target aldehyde.

- Step 1: Protect 4-hydroxybenzaldehyde via reaction with dihydropyran in the presence of acid catalyst.

- Step 2: Dehydrate the resulting tetrahydropyranyl ether using acid catalysis under reflux.

- Step 3: Purify the aldehyde via distillation or chromatography.

- This method is suitable for large-scale synthesis.

- Reaction conditions are optimized to prevent over-dehydration or polymerization.

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reaction temperature | 50°C | 80-85% | |

| Acid catalyst | p-TsOH | - | - |

| Solvent | Tetrahydrofuran | - | - |

Synthesis via Halogenated Intermediates

Method:

Preparation of a halogenated tetrahydropyranyl intermediate (e.g., chloro or bromo derivatives), followed by nucleophilic substitution with 4-hydroxybenzaldehyde.

- Synthesize tetrahydropyran-4-yl chloride via chlorination of tetrahydropyran.

- React with 4-hydroxybenzaldehyde under basic conditions (e.g., sodium bicarbonate) in N-methyl-2-pyrrolidone (NMP).

- Purify the product through chromatography.

- This route allows for selective functionalization.

- Reaction conditions are carefully controlled to avoid side reactions.

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Temperature | 40-50°C | 75-85% | |

| Solvent | NMP | - | - |

| Reagent | NaHCO₃ | - | - |

Summary of Key Preparation Data

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Reduction: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

In organic chemistry, 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity as a benzaldehyde derivative allows it to undergo various transformations:

- Condensation Reactions : The compound can participate in condensation reactions to form heterocyclic compounds. For example, it can be involved in the synthesis of pyranones through oxa-Diels-Alder reactions, which are crucial for constructing complex cyclic structures .

- Substitution Reactions : The aldehyde group can react with nucleophiles to yield various substituted benzaldehyde derivatives, expanding the chemical library available for further research .

Medicinal Chemistry

The medicinal applications of this compound are notable due to its potential therapeutic properties:

- Antimicrobial Activity : Research has indicated that benzaldehyde derivatives exhibit antimicrobial properties. For instance, analogues of this compound have been tested against various bacteria and fungi, showing promising results that suggest their potential as antimicrobial agents .

- Cancer Treatment : The compound's structure may contribute to its pharmacological activities, particularly in cancer treatment. Studies have explored its mechanism of action involving interactions with specific molecular targets that could lead to therapeutic effects .

Chemical Biology

In the realm of chemical biology, this compound is being investigated for its ability to modify biomolecules:

- Biomolecular Probes : The reactivity of the aldehyde group allows for the modification of proteins and enzymes, potentially altering their functions. This characteristic is valuable for creating probes that can be used in biological systems .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Wirkmechanismus

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tetrahydropyran moiety may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

- In contrast, 4-(Bromomethyl)benzaldehyde’s bromomethyl group is electron-withdrawing, which may deactivate the aromatic ring .

- Solubility : Oxygen-rich substituents (e.g., tetrahydro-2H-pyran, oxazepan) likely enhance polar solvent solubility compared to brominated or benzimidazole derivatives.

Reactivity and Functional Group Behavior

- Aldehyde Reactivity : All compounds retain the aldehyde group, enabling nucleophilic additions or condensations. However, substituents influence reaction rates. For example, electron-donating groups in the target compound may accelerate reactions like Schiff base formation.

- Substituent-Specific Reactivity :

Biologische Aktivität

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydropyran moiety linked to a benzaldehyde group, which may contribute to its pharmacological properties. Research into its biological activity has revealed various mechanisms of action and therapeutic potentials, particularly in the fields of cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16O3

- CAS Number : 1086378-74-6

This compound features a benzaldehyde group attached to a tetrahydropyran ring, which is known for its ability to enhance solubility and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has been studied for its potential as an inhibitor of the TGF-β receptor I (ALK5), which plays a significant role in tumor progression and fibrosis.

Case Studies

-

Inhibition of ALK5

A study demonstrated that derivatives containing the tetrahydropyran moiety exhibited significant inhibition of ALK5 autophosphorylation. For instance, one derivative showed an IC50 value of 25 nM against ALK5, indicating potent inhibitory activity. This suggests that compounds like this compound could be developed as therapeutic agents for cancers associated with TGF-β signaling pathways . -

Antioxidant and Anti-inflammatory Activities

Other studies have highlighted the antioxidant and anti-inflammatory properties of similar compounds containing the tetrahydropyran structure. These compounds were shown to reduce oxidative stress markers in vitro, suggesting their potential use in managing inflammatory diseases. The anti-inflammatory activity was assessed using protein denaturation assays, where notable inhibition was observed .

Table 1: Biological Activity Overview

| Activity Type | Mechanism/Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| ALK5 Inhibition | TGF-β Receptor I | 25 | |

| Antioxidant Activity | Reactive Oxygen Species | - | |

| Anti-inflammatory | Protein Denaturation | - |

Research Findings

Recent investigations into the biological activity of compounds related to this compound suggest that modifications to the tetrahydropyran structure can enhance their pharmacological profiles. For example, derivatives with additional functional groups have shown improved selectivity and potency against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of (tetrahydropyran-4-yl)methyl tosylate (CAS 101691-65-0) with 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF). The tosylate acts as a leaving group, enabling ether bond formation . Alternative routes may involve Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tetrahydropyran-4-ylmethanol with 4-hydroxybenzaldehyde derivatives . Purity can be verified via HPLC using derivatization agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions for UV detection .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition points (e.g., melting range 95–96°C as observed in related tetrahydropyranyl benzaldehydes) .

- Solvent Compatibility : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers at physiological pH.

- Oxidative Stability : Monitor aldehyde group integrity via FT-IR or NMR under aerobic conditions. Chromotropic acid tests can detect formaldehyde release due to oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the tetrahydropyran methoxy group (δ ~3.5–4.5 ppm for oxymethylene protons) and aldehyde proton (δ ~9.8–10.0 ppm).

- HRMS : High-resolution mass spectrometry for molecular ion validation (C₁₃H₁₆O₃, exact mass 220.1099).

- X-ray Crystallography : For solid-state structure elucidation, as demonstrated for structurally related tetrahydropyran derivatives .

Advanced Research Questions

Q. How does the tetrahydropyran moiety influence the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer : The electron-donating tetrahydropyran-methoxy group may reduce electrophilicity of the aldehyde, requiring activation via Lewis acids (e.g., Sc(OTf)₃) in Knoevenagel condensations. Comparative studies with 4-methoxybenzaldehyde can quantify steric/electronic effects. Catalytic systems like Cu-MOFs immobilized on chitosan (CS-CA) have shown efficacy in similar reactions, enhancing selectivity for α,β-unsaturated products .

Q. What strategies can resolve contradictions in reported biological activities of tetrahydropyran-linked benzaldehydes?

- Methodological Answer :

- Mechanistic Studies : Use enzyme inhibition assays (e.g., xanthine oxidase) to compare activity with 4-(2-pyridyl)benzaldehyde derivatives, which show XOR inhibition .

- Metabolic Profiling : Investigate cytochrome P450 interactions via liver microsome assays to assess metabolic stability vs. detoxification pathways.

- Structural-Activity Relationships (SAR) : Synthesize analogs with varied substituents on the tetrahydropyran ring (e.g., methyl, hydroxyl) to isolate bioactive motifs .

Q. Can this compound serve as a precursor for photoconductive polymers or bioactive glycosides?

- Methodological Answer :

- Polymer Synthesis : The aldehyde group enables Schiff base formation with amines, useful in synthesizing conjugated polymers. Photophysical studies (UV-vis, fluorescence) can assess charge-transfer properties, as seen in poly(3,4-dihydro-2H-1,3-benzoxazine) derivatives .

- Glycoside Derivatives : Enzymatic glycosylation (e.g., using UDP-glucosyltransferases) can attach sugar moieties to the aldehyde, mimicking natural products like Helicid, a 4-hydroxybenzaldehyde glycoside with neuroprotective effects .

Q. What catalytic systems optimize asymmetric synthesis of chiral derivatives from this aldehyde?

- Methodological Answer :

- Organocatalysis : Proline-based catalysts for aldol reactions to generate β-hydroxy aldehydes with >90% enantiomeric excess (ee).

- Metal Catalysis : Chiral Ru(II) complexes for transfer hydrogenation of imines derived from the aldehyde.

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in tandem with racemization catalysts to achieve high yields of enantiopure alcohols .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity of structurally similar benzaldehydes?

- Methodological Answer :

- Standardized Assays : Re-evaluate MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution per CLSI guidelines.

- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to confirm if activity correlates with cell membrane disruption, as seen in 4-(pyridyloxy)benzaldehydes .

- Resistance Testing : Compare efflux pump activity (via ethidium bromide accumulation assays) to rule out microbial resistance mechanisms .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.